molecular formula C11H12INO2 B8343036 5-Amino-6-iodo-2,2-dimethyl-chroman-4-one

5-Amino-6-iodo-2,2-dimethyl-chroman-4-one

Cat. No.: B8343036
M. Wt: 317.12 g/mol
InChI Key: XCWNDXYOZVDSET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-6-iodo-2,2-dimethyl-chroman-4-one is a useful research compound. Its molecular formula is C11H12INO2 and its molecular weight is 317.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12INO2

Molecular Weight

317.12 g/mol

IUPAC Name

5-amino-6-iodo-2,2-dimethyl-3H-chromen-4-one

InChI

InChI=1S/C11H12INO2/c1-11(2)5-7(14)9-8(15-11)4-3-6(12)10(9)13/h3-4H,5,13H2,1-2H3

InChI Key

XCWNDXYOZVDSET-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=CC(=C2N)I)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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O=I(=O)Cl
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O=I(=O)Cl
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Synthesis routes and methods II

Procedure details

To a 100 mL round bottom flask equipped with a magnetic stir bar was added 6 (234 mg, 1.23 mmol), benzyltriethylammonium dichloroiodate (11, 480 mg, 1.23 mmol), sodium bicarbonate (113 mg, 1.35 mmol), CH2Cl2 (5 mL) and reagent grade methanol (2 mL). The flask was equipped with a water condenser, and the mixture was heated to 40° C. with stirring until all of compound 6 was consumed, as determined by TLC analysis. CH2Cl2 (10 mL) and 10% aqueous sodium bisulfite (10 ml) were added, the organic phase was washed with brine (1×10 mL), dried over MgSO4, filtered, concentrated and dried under high vacuum. The dry, crude product was passed through a silica gel column using straight CH2Cl2 (Rf=0.5) as eluent. The reaction provided 171 mg (44%) of 7 as a yellow solid. 1H NMR (300 MHZ, CDCl3): δ 7.58 (d, J=9 Hz, 1H), 6.00 (d, J=9 Hz, 1H), 2.67 (s, 2H), 1.40 (s, 6H). 13C NMR (75.5 MHZ, CDCl3): δ 193.9, 161.3, 149.6, 145.4, 106.9, 105.8, 78.2, 73.6, 48.8, 26.5. HRMS (EI+): calculated for C11H12INO2 [M+] m/z 316.9913, found 316.9906.
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234 mg
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benzyltriethylammonium dichloroiodate
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480 mg
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113 mg
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5 mL
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2 mL
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44%

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